N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide
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Overview
Description
N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . Industrial production methods may include the use of catalytic hydrogenation, alkylation, and other standard organic synthesis techniques .
Chemical Reactions Analysis
N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Scientific Research Applications
N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. This compound is unique due to its specific substituents and the resulting biological properties .
Properties
CAS No. |
60441-41-0 |
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Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
N-(2-methylhept-2-enyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C13H24N2O/c1-3-4-5-8-12(2)11-14-13(16)15-9-6-7-10-15/h8H,3-7,9-11H2,1-2H3,(H,14,16) |
InChI Key |
UJSUZBLZXYXMBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C)CNC(=O)N1CCCC1 |
Origin of Product |
United States |
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